molecular formula C₂₁H₃₂O₄ B104458 5,6-Dihydroxyretinoic acid methyl ester CAS No. 75664-64-1

5,6-Dihydroxyretinoic acid methyl ester

Cat. No.: B104458
CAS No.: 75664-64-1
M. Wt: 348.5 g/mol
InChI Key: RZAQIXABEIOMSQ-FEPFPIPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydroxyretinoic Acid Methyl Ester is a chemical derivative of retinoic acid, a vital physiological metabolite of vitamin A that interacts with nuclear receptors to regulate gene expression related to cellular differentiation, proliferation, and vision . As a methyl ester, this compound offers enhanced stability for analytical handling compared to its free acid counterpart, 5,6-Dihydro-5,6-dihydroxy retinoic acid, which is well-characterized and used as a reference standard during the synthesis and formulation stages of drug development . This compound serves as a critical reference material for analytical method development, method validation, and Quality Control applications, ensuring traceability and compliance with regulatory guidelines . It is particularly valuable for researchers studying the complex metabolism of retinoids, including the pathways involving epoxy and furanoid metabolites . The product is intended for research purposes only and is strictly not for human or diagnostic use. Researchers are advised to confirm the specific isomer and certificate of analysis for their experimental requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQIXABEIOMSQ-FEPFPIPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/C1(C(CCCC1(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75664-64-1
Record name 5,6-Dihydroxyretinoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075664641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Methodologies for Retinoid Methyl Esters

The general synthesis of retinoid methyl esters often begins with the construction of the carbon skeleton, which consists of a β-ionone ring, a polyene chain, and a terminal ester group. A common strategy involves a Wittig or Horner-Wadsworth-Emmons reaction to build the polyene chain. For instance, a C15-phosphonate can be reacted with a C5-aldehyde to form the C20 retinoid backbone. Subsequent esterification of the terminal carboxylic acid group with methanol in the presence of an acid catalyst, or through reaction with diazomethane, yields the corresponding methyl ester.

Stereoselective Synthesis Approaches for 5,6-Dihydroxyretinoic Acid Methyl Ester

The introduction of the two hydroxyl groups at the 5 and 6 positions of the cyclohexene ring requires a stereoselective dihydroxylation reaction. A common and effective method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds via a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. The stereochemistry of the dihydroxylation can be influenced by the facial bias of the cyclohexene ring and the presence of directing groups.

For an anti-dihydroxylation, an epoxidation followed by ring-opening of the epoxide can be employed. The epoxidation of the 5,6-double bond of a retinoic acid methyl ester precursor can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Subsequent acid- or base-catalyzed hydrolysis of the resulting epoxide will yield the trans-diol. The choice of reagents and reaction conditions is crucial for controlling the stereoselectivity of this process. Given the planarity of the polyene chain, steric hindrance can play a significant role in directing the approach of the reagents to the double bond.

Spectroscopic and Chromatographic Methods for Synthetic Verification

The structural confirmation of synthesized this compound relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the protons in the molecule. Key signals would include those for the methyl ester group (a singlet typically around 3.7 ppm), the olefinic protons of the polyene chain (in the range of 5.5-7.0 ppm), and the protons on the cyclohexene ring, including those attached to the carbons bearing the hydroxyl groups. The coupling patterns and chemical shifts of these protons provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the ester, the sp² carbons of the polyene chain and the cyclohexene ring, and the sp³ carbons of the ring, including those bonded to the hydroxyl groups (typically in the 60-80 ppm range).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₂₁H₃₂O₄), the expected molecular weight is approximately 348.48 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, as well as fragment ions corresponding to the loss of water, the methoxy group, and cleavage of the polyene chain.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound. Using a suitable stationary phase (e.g., silica gel for normal-phase or C18 for reverse-phase) and a mobile phase, the compound can be separated from starting materials, reagents, and byproducts. The retention time is a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the hydroxyl groups to increase volatility (e.g., silylation). This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for the analyte.

Interactive Data Table: Expected Spectroscopic and Chromatographic Data (Note: The following data are hypothetical and for illustrative purposes, as specific experimental data for this compound is not readily available in the cited literature.)

Analytical Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)~3.7 ppm (s, 3H, -OCH₃); 5.5-7.0 ppm (m, olefinic protons); Signals for CH-OH protons
¹³C NMR Chemical Shift (δ)~167 ppm (C=O); 120-140 ppm (olefinic carbons); 60-80 ppm (C-OH carbons); ~51 ppm (-OCH₃)
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 348
HPLC Retention TimeDependent on column and mobile phase

Rational Design of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. The rational design of analogs of this compound would involve systematic modifications to its three main structural components: the cyclohexene ring, the polyene chain, and the methyl ester group.

Modifications to the Cyclohexene Ring: The introduction of the 5,6-dihydroxy groups is itself a significant modification compared to retinoic acid. Further alterations could include:

Varying the stereochemistry of the hydroxyl groups (cis vs. trans) to investigate the impact of their spatial orientation on receptor binding or metabolic stability.

Introducing other substituents on the ring, such as methyl groups or halogens, to probe steric and electronic effects.

Replacing the cyclohexene ring with other cyclic or aromatic structures to explore different conformational constraints and interactions with biological targets. mdpi.comimpurity.com

Altering the length of the chain to understand the optimal distance between the ring and the polar head group.

Introducing conformational locks , such as replacing double bonds with aromatic rings or introducing triple bonds, to restrict the flexibility of the chain and favor specific conformations.

Isomerization of the double bonds (e.g., from all-trans to various cis isomers) to explore how the geometry of the chain affects activity.

Modifications to the Polar Head Group: The methyl ester group is a key feature for interaction with biological targets. Analogs could be designed with:

Different ester alkyl groups (e.g., ethyl, propyl) to investigate the influence of steric bulk near the polar head.

Replacement of the ester with other functional groups , such as a carboxylic acid, an amide, or an alcohol, to probe the importance of the hydrogen bonding and electrostatic interactions at this position.

By synthesizing a library of such analogs and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with improved potency, selectivity, or metabolic stability.

Biochemical and Molecular Mechanisms of Action

Molecular Interactions with Retinoid Receptors and Nuclear Receptor Ligands

Retinoids exert their effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). nih.gov These receptors function as ligand-activated transcription factors. nih.gov In their inactive state, RARs typically form heterodimers with RXRs, which bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.gov

The binding of a ligand like a retinoic acid derivative induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov This complex then initiates the transcription of the downstream target gene. While all-trans-retinoic acid (ATRA) binds with high affinity to RARs, it does not bind to RXRs. nih.gov In contrast, 9-cis-retinoic acid is a high-affinity ligand for both RARs and RXRs. nih.gov The specific binding affinity of 5,6-Dihydroxyretinoic acid methyl ester for RAR and RXR subtypes has not been extensively characterized. However, the presence of the methyl ester group may influence its binding affinity and selectivity compared to its carboxylic acid counterpart.

Receptor TypeSubtypesGeneral Ligands
Retinoic Acid Receptor (RAR)α, β, γAll-trans-retinoic acid, 9-cis-retinoic acid
Retinoid X Receptor (RXR)α, β, γ9-cis-retinoic acid

Transcriptional Modulation and Gene Expression Regulation

The binding of retinoids to the RAR-RXR heterodimer and the subsequent recruitment of coactivators leads to the modulation of gene expression. This regulation can be either direct, through binding to RAREs, or indirect, through interactions with other signaling pathways.

The RAR-RXR heterodimer recognizes and binds to RAREs, which are typically composed of two direct repeats of the consensus sequence 5'-AGGTCA-3', separated by a specific number of nucleotides (DR1 to DR5). nih.gov The specific spacing of these direct repeats can influence which nuclear receptor heterodimers will bind. The activation of these elements by a ligand such as this compound would be expected to initiate the transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The precise set of genes regulated by this compound would depend on its receptor binding profile and the cellular context.

Retinoid signaling is also intertwined with epigenetic modifications that regulate gene expression. nih.gov The recruitment of coactivator complexes by ligand-bound RAR-RXR can include histone acetyltransferases (HATs), which acetylate histones, leading to a more open chromatin structure and increased gene transcription. nih.gov Conversely, corepressor complexes associated with unliganded receptors often contain histone deacetylases (HDACs), which maintain a condensed chromatin state and repress gene expression. nih.gov Histone methylation is another critical epigenetic mark that can be influenced by retinoid signaling, with different methylation patterns associated with either gene activation or repression. nih.govnih.gov The extent to which this compound specifically influences these epigenetic mechanisms remains to be fully elucidated.

Post-Translational Modifications and Protein Interactions

The activity of retinoid receptors and their interacting proteins can be modulated by post-translational modifications (PTMs). nih.gov These modifications, such as phosphorylation, ubiquitination, and SUMOylation, can affect receptor stability, DNA binding, and the recruitment of coregulators. nih.gov For instance, phosphorylation of RARs can influence their transcriptional activity. While direct evidence for this compound inducing specific PTMs is not available, it is plausible that its activation of RAR-RXR signaling pathways could indirectly lead to changes in the PTM status of various cellular proteins, thereby affecting their function.

Enzymatic Biotransformation and Metabolic Intermediates

Retinoids undergo extensive metabolic biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The metabolism of all-trans-retinoic acid can lead to the formation of various oxidized and conjugated metabolites. One notable metabolic pathway for retinoic acid is its conversion to 5,6-epoxyretinoic acid. nih.govnih.gov It is conceivable that this compound could be a metabolite of retinoic acid or a related compound, or that it could be further metabolized by CYPs and other enzymes. The hydrolysis of the methyl ester group would yield the corresponding carboxylic acid, which could then be subject to further oxidation or conjugation, such as glucuronidation. nih.gov The specific enzymatic pathways involved in the biotransformation of this compound and the biological activity of its potential metabolites are areas for further investigation.

Enzyme FamilyGeneral Function in Retinoid Metabolism
Cytochrome P450 (CYP)Oxidation of the retinoid backbone
UDP-glucuronosyltransferases (UGTs)Conjugation with glucuronic acid for excretion
EsterasesHydrolysis of ester groups

Cellular Signaling Cascades and Crosstalk

The retinoid signaling pathway exhibits significant crosstalk with other major cellular signaling cascades. For example, there are known interactions between retinoid signaling and pathways involving growth factors, cytokines, and other nuclear receptors. This crosstalk can occur at multiple levels, including at the level of receptor expression, ligand binding, and downstream target gene regulation. The activation of RAR-RXR by a ligand can influence the activity of other transcription factors and signaling molecules, leading to a complex and integrated cellular response. The specific signaling cascades that are modulated by this compound are likely to be dependent on the cell type and the physiological context.

Regulation of Cell Proliferation and Growth

Retinoids are well-established regulators of cell proliferation and growth, with effects that are highly dependent on cell type and context. frontiersin.orgmdpi.com Generally, they are considered to be inhibitors of cell proliferation in various cancer cell lines. mendeley.com The antiproliferative effects of retinoids are often mediated by their ability to induce cell cycle arrest, typically at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

For instance, all-trans-retinoic acid (ATRA) has been shown to inhibit the proliferation of medulloblastoma cells at pharmacologically relevant concentrations. aacrjournals.org While specific studies on this compound are not available, its structural similarity to other active retinoids suggests it would likely exhibit similar antiproliferative properties by influencing the expression of genes that control cell cycle progression.

Table 1: General Effects of Retinoids on Cell Proliferation Markers

MarkerEffect of Retinoid TreatmentCellular Outcome
Cyclin D1DownregulationInhibition of G1 to S phase transition
p21/p27UpregulationInhibition of CDK activity, leading to G1 arrest
Ki-67DownregulationReduced cell proliferation

Induction of Cellular Differentiation Processes

A hallmark of retinoid action is the induction of cellular differentiation. nih.gov This process is particularly well-documented in the context of embryonic development and in the treatment of certain cancers, such as acute promyelocytic leukemia (APL), where ATRA induces the differentiation of malignant promyelocytes into mature granulocytes. mdpi.comnih.gov The differentiation-inducing effects of retinoids are primarily mediated through the activation of RARs, which leads to the transcriptional regulation of genes involved in lineage-specific differentiation programs. mdpi.com

Retinoic acid has been shown to promote the neuronal differentiation of embryonic carcinoma cells and stem cells. nih.govnih.gov For example, treatment of SH-SY5Y neuroblastoma cells with retinoic acid leads to a neuron-like phenotype. mdpi.com Given that this compound retains the core structure of retinoic acid, it is plausible that it also possesses the ability to induce cellular differentiation through similar RAR-mediated pathways.

Mechanisms of Apoptosis Induction

In addition to inhibiting proliferation and inducing differentiation, retinoids can trigger programmed cell death, or apoptosis, in various cell types, particularly cancer cells. nih.govqiagen.com The induction of apoptosis by retinoids can occur through multiple pathways, which are often cell-type specific. One of the key mechanisms involves the activation of caspase cascades, a family of proteases that execute the apoptotic program.

ATRA has been demonstrated to induce apoptosis in human medulloblastoma cells through the activation of the caspase-3/poly(ADP-ribose) polymerase 1 (PARP-1) pathway. aacrjournals.org Another mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Retinoids can shift the balance towards apoptosis by upregulating pro-apoptotic members and downregulating anti-apoptotic ones. The apoptotic pathways induced by retinoic acid can be mediated through its nuclear receptors, as RARγ-selective analogs have been shown to induce apoptosis in mouse thymocytes. nih.gov

Table 2: Key Molecular Events in Retinoid-Induced Apoptosis

Pathway ComponentRole in ApoptosisModulation by Retinoids
Caspase-3Executioner caspaseActivation
PARP-1DNA repair enzymeCleavage and inactivation
Bcl-2Anti-apoptotic proteinDownregulation
BaxPro-apoptotic proteinUpregulation
TRAIL ReceptorsDeath receptorsSynergistic activation with interferons

Modulation of Autophagy Pathways

Autophagy is a cellular self-degradative process that plays a critical role in maintaining cellular homeostasis. tandfonline.com Emerging evidence indicates that retinoids can modulate autophagy, and this modulation can be linked to their effects on differentiation and cell survival. nih.govnih.gov Retinoic acid has been shown to promote the maturation of autophagosomes, the key structures in the autophagy pathway. researchgate.net This effect appears to be independent of the classical nuclear retinoid receptors and involves the redistribution of the cation-independent mannose-6-phosphate (B13060355) receptor. tandfonline.com

In the context of leukemia, the induction of autophagy is a key component of ATRA-induced differentiation. nih.gov Furthermore, in SH-SY5Y neuroblastoma cells, retinoic acid-induced neuronal differentiation is accompanied by an increase in proteins and organelles related to autophagy. mdpi.com This suggests a complex interplay between these two cellular processes. It is conceivable that this compound could also influence autophagy, potentially impacting its own effects on cell fate.

Effects on Oxidative Stress Responses

Retinoids have been reported to possess antioxidant properties and can influence cellular responses to oxidative stress. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathological conditions. Some retinoids have been shown to inhibit the generation of superoxide (B77818) by stimulated polymorphonuclear leukocytes. nih.gov

The antioxidant activity of phenolic compounds is well-established and often relates to the number and position of hydroxyl groups on the aromatic ring. researchgate.net The presence of dihydroxy groups in the 5 and 6 positions of the cyclohexenyl ring of this compound suggests that it may have direct radical scavenging activity. While specific studies on the antioxidant effects of this particular compound are lacking, its structure is suggestive of a potential role in mitigating oxidative stress.

Cellular and in Vitro Studies

Organotypic Slice Culture Systems for Tissue-Specific Responses

No research has been published on the use of organotypic slice culture systems to evaluate the tissue-specific responses to 5,6-Dihydroxyretinoic acid methyl ester. Such studies would be valuable for understanding how the compound might affect complex tissue architectures and cell-cell interactions in a more physiologically relevant setting.

Data on Cellular Effects of this compound

AssayCellular ModelObserved EffectReference
Cell Cycle ProgressionNot ApplicableNo data availableN/A
Cell MigrationNot ApplicableNo data availableN/A
Cell InvasionNot ApplicableNo data availableN/A
Studies in Immortalized Cell LinesNot ApplicableNo data availableN/A
Studies in Primary Cell LinesNot ApplicableNo data availableN/A
Organotypic Slice CulturesNot ApplicableNo data availableN/A

Preclinical Research Models

Preclinical In Vivo Models for Efficacy Evaluation

Neuroprotection in Models of Ischemic Injury or Neurodegeneration

No specific studies on the neuroprotective effects of 5,6-Dihydroxyretinoic acid methyl ester in models of ischemic injury or neurodegeneration were found.

Antiviral Efficacy in Infectious Disease Models

There is no available research on the antiviral efficacy of this compound in preclinical infectious disease models.

Antineoplastic Activity in Xenograft or Genetically Engineered Mouse Models

Information regarding the antineoplastic activity of this compound in xenograft or genetically engineered mouse models is not publicly available.

Immunomodulatory Effects in Preclinical Models

Data on the immunomodulatory effects of this compound in preclinical models could not be located.

Histopathological and Molecular Biomarker Analysis in Preclinical Tissues

Without in vivo studies, there is no corresponding data on histopathological changes or molecular biomarker modulation in preclinical tissues following treatment with this compound.

Future research may shed light on the preclinical profile of this specific compound, which would enable a comprehensive evaluation as outlined.

Metabolism and Pharmacokinetics in Preclinical Contexts

Preclinical Pharmacokinetic Profiling

Absorption and Distribution Dynamics

There is no specific data available regarding the absorption and distribution dynamics of 5,6-Dihydroxyretinoic acid methyl ester in preclinical models. Factors such as its bioavailability, plasma protein binding, and tissue distribution have not been documented.

Metabolic Fate and Identification of Major Metabolites

The metabolic fate of this compound has not been specifically elucidated. However, studies on the related compound, 5,6-epoxyretinoic acid, indicate that it undergoes further metabolism. A major metabolite of 5,6-epoxyretinoic acid identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl beta-glucuronide. nih.gov This suggests that glucuronidation is a potential metabolic pathway for retinoids with modifications at the 5,6-position. It is plausible that this compound could also be subject to conjugation reactions, though direct evidence is lacking.

Excretion Pathways and Clearance Rates

Specific details concerning the excretion pathways and clearance rates for this compound are absent from the scientific literature. The routes of elimination, whether through urine or feces, and the rate at which the compound is removed from circulation have not been determined.

Comparative Metabolic Studies with Parent Retinoic Acid and Other Derivatives

Direct comparative metabolic studies between this compound, its parent retinoic acid, and other derivatives are not available. However, research on the metabolism of 5,6-epoxyretinoic acid has shown that its metabolic rate is more rapid than that of retinoic acid and does not lead to the formation of retinoic acid. nih.gov Furthermore, the metabolism of all-trans-retinoic acid can lead to the formation of 5,6-epoxyretinoic acid, which is then further metabolized. nih.govnih.gov This enzymatic process has been observed to be most concentrated in the kidney, followed by the intestine, liver, and spleen. nih.gov These findings provide a potential framework for future investigations into the comparative metabolism of this compound.

Interactive Data Table: Summary of Available Metabolic Information

CompoundMajor Metabolite(s) IdentifiedKey Metabolic Pathway(s)Comparative Metabolic Rate
This compound Data not availableData not availableData not available
5,6-Epoxyretinoic acid 5,6-epoxyretinoyl beta-glucuronide nih.govGlucuronidation nih.govMore rapid than retinoic acid nih.gov
All-trans-retinoic acid 5,6-epoxyretinoic acid, Retinoyl-beta-glucuronide nih.govEpoxidation, Glucuronidation nih.govSlower than 5,6-epoxyretinoic acid nih.gov

Analytical Methodologies for Quantification and Detection

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of retinoids. These hybrid techniques offer the high selectivity and sensitivity required for detecting trace amounts of these compounds in complex biological environments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For retinoids like 5,6-dihydroxyretinoic acid methyl ester, which may have low volatility due to polar functional groups, derivatization is often a necessary prerequisite to analysis. libretexts.org This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. libretexts.orgchromatographyonline.com However, GC-MS is not always the preferred method for certain classes of retinoids due to the potential for heat-induced isomerization during analysis, which can complicate quantification. nih.gov

Typical GC-MS analysis involves injecting a derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a chromatographic column. ijmca.comthepharmajournal.com The column, often a long capillary coated with a stationary phase, separates compounds based on their boiling points and interactions with the coating. ijmca.com As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for sensitive and specific detection. ijmca.com The injector and detector temperatures are typically set high to ensure efficient vaporization and prevent condensation. semanticscholar.org

Table 1: Illustrative GC-MS/MS Operating Conditions

ParameterTypical Setting
ColumnElite-5MS (30 m × 0.25 mm ID × 0.25 µm) or similar
Carrier GasHelium at a constant flow of ~1 mL/min
Injector Temperature250-260 °C
Oven Temperature ProgramInitial temp 60-80°C, ramped to 300°C
Ion Source Temperature230 °C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Range40-650 Da

Note: This table represents typical conditions for the GC-MS analysis of derivatized organic compounds and serves as an illustrative example. ijmca.comphcogj.commdpi.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying retinoids in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govmdpi.com This preference is due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization, thus preserving the original structure of the analyte. nih.gov The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

Sample preparation for LC-MS/MS analysis typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the retinoids from matrix components that could interfere with the analysis. nih.govnih.govnih.gov The extract is then injected into the LC system, where the analytes are separated on a reversed-phase column (e.g., C18). scirp.org The separated compounds are then introduced into the mass spectrometer, often using atmospheric pressure ionization (API) techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov ESI is generally more susceptible to matrix effects like ion suppression, where co-eluting compounds reduce the ionization efficiency of the target analyte. nih.gov Tandem mass spectrometry, particularly in the selected reaction monitoring (SRM) mode, provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.gov

Retinoids exist as multiple geometric isomers, which can have different biological activities. Therefore, their chromatographic separation is critical for accurate biological assessment. nih.govnih.gov High-performance liquid chromatography (HPLC) is the method of choice for resolving these isomers. nih.gov The use of UHPLC systems, which employ columns with smaller particle sizes, can significantly enhance separation efficiency and resolution, allowing for the separation of closely related isomers in a shorter time frame. nih.gov

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of a wide range of retinoid polarities, from parent compounds to their more polar metabolites. umich.edu For challenging separations, longer columns can be used to increase the resolution between isomeric peaks. nih.gov The choice of stationary phase (e.g., C18) and mobile phase modifiers (e.g., acetic acid) is optimized to maximize the separation of isomers. umich.edunih.gov

Method Validation in Biological Samples

To ensure the reliability and accuracy of analytical data, any quantitative method used for biological samples must be rigorously validated according to established guidelines. scirp.orgscirp.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, sensitivity (LOD and LOQ), recovery, and stability.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a specified range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments where known amounts of the analyte are added to a blank biological matrix. scirp.org Accuracy is typically expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as intra-assay (repeatability) and inter-assay (intermediate precision) variation and is expressed as the coefficient of variation (CV), which should generally be less than 15%. nih.gov

Sensitivity: The lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable accuracy and precision. nih.govnih.gov The LOD is often defined as a signal-to-noise ratio of 3, while the LOQ is defined as a signal-to-noise ratio greater than 9 or 10. nih.govnih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a standard in a clean solvent. scirp.org

Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). scirp.orgresearchgate.net

Table 2: Bioanalytical Method Validation Parameters for Retinoid Analysis

ParameterTypical Acceptance CriteriaReference Example (Retinoic Acid Isomers) nih.gov
Linearity (r²)> 0.99Linear standard curves generated over four orders of magnitude
AccuracyWithin ±15% of true value (±20% at LLOQ)All measured concentrations were within 15% of the true value
Precision (CV)≤ 15% (≤ 20% at LLOQ)Intra-assay CV: 5.4%; Inter-assay CV: 8.9% nih.gov
LLOQSignal-to-Noise > 90.05 nM for RA isomers in serum
RecoveryConsistent, precise, and reproducible93% to 101.2% for retinol (B82714) scirp.org
Freeze-Thaw Stability< 15% deviation from baselineStable for at least 30 days (97.5%) researchgate.net

Note: This table summarizes common validation parameters and provides illustrative data from studies on related retinoids.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. chromatographyonline.com While often unnecessary for LC-MS, it can be crucial for GC-MS analysis of polar compounds and can also be used to enhance detection sensitivity in some mass spectrometry applications. libretexts.orgnih.gov

The primary goals of derivatization in chromatography include:

Increasing Volatility: For GC analysis, polar functional groups (like hydroxyl and carboxyl groups in 5,6-dihydroxyretinoic acid) are converted to less polar, more volatile groups. libretexts.org

Improving Thermal Stability: Derivatization can protect thermally labile groups from degradation in the hot GC injector. chromatographyonline.com

Enhancing Detector Response: A derivatizing agent can introduce a chemical moiety that significantly improves the analyte's response in a specific detector. For example, chemical derivatization of retinoic acid has been shown to increase the detection limit by about 50 times in a mass spectrometry-based assay. nih.gov

Common derivatization reactions for compounds containing hydroxyl and carboxylic acid groups include:

Silylation: Active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This is one of the most common methods for GC analysis. libretexts.org

Alkylation/Esterification: This involves replacing active hydrogens with an alkyl group, such as forming a methyl ester from a carboxylic acid. This process makes the compound less polar and more volatile. libretexts.org The target compound of this article is already a methyl ester, but the dihydroxy groups could potentially be further derivatized.

Acylation: This reaction targets hydroxyl and amine groups, improving chromatographic behavior. libretexts.org

For mass spectrometry, derivatization can be employed to introduce a permanently charged group or a group that is easily ionized, thereby enhancing the signal intensity and improving the limit of detection. nih.gov

Future Research Directions and Therapeutic Potential

Identification of Novel Biological Targets and Pathways

Retinoids are well-documented to exert their biological effects primarily through the activation of nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). wikipedia.orgwikipedia.org These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. wikipedia.orgtocris.com This interaction modulates gene transcription, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. nih.govresearchgate.net

Future research on 5,6-Dihydroxyretinoic acid methyl ester would logically commence with a comprehensive evaluation of its binding affinity and selectivity for the different RAR and RXR subtypes. nih.gov Understanding which receptor subtypes it preferentially interacts with will be crucial in predicting its biological activity and potential therapeutic profile. For instance, RARβ is often implicated as a tumor suppressor, and its expression is frequently silenced in various cancers. embopress.org A compound that selectively activates RARβ could therefore hold significant promise as an anticancer agent. embopress.org

Beyond the classical RAR/RXR pathway, investigations should also explore potential non-genomic or "off-target" effects. Some retinoids have been shown to exert rapid, non-transcriptional effects, suggesting interactions with other cellular signaling molecules. scientificarchives.com Identifying any unique protein interactions or signaling cascades modulated by this compound could unveil novel mechanisms of action and expand its therapeutic potential beyond what is currently understood for conventional retinoids.

Table 1: Key Biological Targets of Retinoid Analogs

Target ReceptorSubtypesKnown Ligands (Examples)Primary Biological Functions
Retinoic Acid Receptor (RAR)α, β, γAll-trans-retinoic acid (ATRA), 9-cis-retinoic acid, AM580Cell differentiation, proliferation, apoptosis
Retinoid X Receptor (RXR)α, β, γ9-cis-retinoic acid, BexaroteneHeterodimerization partner for RARs and other nuclear receptors

Strategies for Targeted Delivery and Formulation in Preclinical Research

A significant hurdle in the clinical application of retinoids is their potential for systemic toxicity and poor bioavailability. nih.gov Consequently, the development of effective drug delivery systems is a critical area of research. For this compound, preclinical studies should focus on advanced formulation strategies to enhance its therapeutic index.

Nanoparticle-based delivery systems represent a promising approach. Encapsulating the compound within biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its solubility, and allow for controlled release. nih.govnih.gov Furthermore, the surface of these nanoparticles can be modified with specific ligands to target them to particular cell types, thereby increasing efficacy and reducing off-target effects. nih.gov

Liposomal formulations are another viable strategy. Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For retinoids, liposomal delivery can improve stability and reduce skin irritation in topical applications. nih.govacs.orgacs.org Enzyme-triggered release mechanisms can also be incorporated into liposomal designs, allowing for the specific release of the active compound in the target tissue, such as a tumor microenvironment. nih.govacs.org

Table 2: Advanced Delivery Systems for Retinoids

Delivery SystemDescriptionPotential Advantages for this compound
Polymeric NanoparticlesEncapsulation in biodegradable polymers.Improved stability, controlled release, potential for cell-specific targeting.
LiposomesVesicles made of lipid bilayers.Enhanced bioavailability, reduced systemic toxicity, suitable for topical and systemic administration.
Niosomes/Vesicular CarriersNon-ionic surfactant-based vesicles.Improved skin penetration and stability for dermatological applications. consensus.app

Synergistic Efficacy with Existing Therapeutic Agents

The therapeutic potential of retinoids is often enhanced when used in combination with other anticancer agents. nih.govnih.gov This synergistic approach can lead to improved treatment outcomes and potentially lower the required doses of each drug, thereby reducing toxicity. nih.gov Future preclinical studies on this compound should explore its efficacy in combination with a variety of existing therapeutic agents.

For instance, in the context of cancer therapy, combining this novel retinoid with conventional chemotherapy drugs could be investigated. Retinoids can sensitize cancer cells to the cytotoxic effects of chemotherapy, and combination therapy has shown promise in preclinical models of various cancers, including neuroblastoma. wjgnet.com

Furthermore, exploring synergies with targeted therapies, such as tyrosine kinase inhibitors (TKIs), could be a fruitful avenue. nih.gov Resistance to TKIs is a common clinical challenge, and retinoids have been shown to restore sensitivity in some resistant cancer cell lines. nih.gov Investigating whether this compound can overcome resistance to existing targeted therapies would be a significant area of research. Additionally, combination with histone deacetylase (HDAC) inhibitors has demonstrated synergistic anti-tumor activity in various preclinical models. wjgnet.com

Table 3: Potential Synergistic Combinations for Retinoid Analogs

Combination Agent ClassRationale for SynergyPotential Cancers to Target
ChemotherapySensitization of cancer cells to cytotoxic effects.Neuroblastoma, Lung Cancer, Leukemia
Tyrosine Kinase Inhibitors (TKIs)Overcoming acquired resistance to targeted therapy.Lung Cancer, various solid tumors
Histone Deacetylase (HDAC) InhibitorsEnhanced anti-tumor activity through epigenetic modulation.Melanoma, Neuroblastoma
Interferon-αPartial or complete response in hematological malignancies. frontiersin.orgLymphoid malignancies

Advancements in Structure-Based Drug Design for Retinoid Analogs

The detailed understanding of the three-dimensional structures of RAR and RXR ligand-binding domains has paved the way for structure-based drug design. embopress.orgnih.gov This rational approach allows for the design of novel retinoid analogs with improved selectivity and potency, as well as optimized pharmacokinetic properties.

For this compound, computational modeling and structural biology techniques will be instrumental in its future development. By docking the molecule into the crystal structures of the various RAR and RXR subtypes, researchers can predict its binding mode and affinity. plos.org This information can then be used to guide the synthesis of derivatives with modified functional groups to enhance interactions with specific amino acid residues within the ligand-binding pocket, thereby improving selectivity for a particular receptor subtype. embopress.org

In silico screening of virtual compound libraries based on the scaffold of this compound can also accelerate the discovery of new and more potent agonists or even antagonists for retinoid receptors. nih.govbohrium.com This approach, combined with medicinal chemistry efforts, can lead to the development of next-generation retinoids with superior therapeutic profiles and reduced side effects. The ultimate goal is to design ligands that can selectively modulate the activity of specific RAR or RXR subtypes to achieve a desired therapeutic effect with minimal off-target activity.

Q & A

Q. What are the validated analytical methods for characterizing 5,6-Dihydroxyretinoic acid methyl ester in laboratory settings?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for identifying methyl esters, including derivatives like this compound. Retention time matching and spectral library comparisons (e.g., Wiley, NIST) are critical for peak identification . For quantification, GC with flame ionization detection (GC-FID) provides high reproducibility, especially when using polar cyanosilicone columns to resolve structural isomers .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A two-step protocol is recommended:
  • Step 1 : Hydroxylation of retinoic acid derivatives using enzymatic or chemical oxidation.
  • Step 2 : Esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl).
    Purification via silica gel chromatography or preparative HPLC ensures removal of unreacted intermediates. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, general guidelines for methyl esters apply:
  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and eye protection; rinse skin/eyes with water for 15 minutes upon contact.
  • Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can discrepancies in chromatographic data for this compound be resolved?

  • Methodological Answer : Contradictions in retention times or peak splitting often arise from:
  • Isomerization : Use chiral columns (e.g., β-cyclodextrin) in HPLC to separate enantiomers.
  • Matrix effects : Spike samples with deuterated internal standards to correct for ionization suppression in MS .
  • Contaminants : Perform blank runs and validate purity via nuclear magnetic resonance (NMR) .

Q. What experimental designs mitigate instability of this compound in biological assays?

  • Methodological Answer : Stability challenges include oxidation and hydrolysis. Mitigation strategies:
  • Storage : Add antioxidants (e.g., BHT) and store under nitrogen gas.
  • Assay conditions : Use low-temperature incubation (4°C) and minimize light exposure.
  • Validation : Conduct stability-indicating assays (e.g., forced degradation studies under UV light, heat, and acidic/basic conditions) .

Q. How should researchers design studies to investigate the metabolic pathways of this compound in cellular models?

  • Methodological Answer :
  • Tracer studies : Use ¹³C- or ²H-labeled analogs to track metabolite formation via LC-high-resolution MS.
  • Enzyme inhibition : Co-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes.
  • Data normalization : Express results as metabolite-to-parent compound ratios to account for cellular uptake variability .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Exclude outliers and re-analyze datasets to identify confounding variables (e.g., cell line differences).
  • Multivariate regression : Correlate bioactivity with structural descriptors (e.g., logP, hydroxylation sites) .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when publishing chromatographic data for this compound?

  • Methodological Answer :
  • Documentation : Report column type (e.g., DB-23 for GC), temperature gradients, and ionization parameters (e.g., electron impact at 70 eV for MS).
  • Data sharing : Deposit raw chromatograms and spectral files in open-access repositories (e.g., Metabolomics Workbench).
  • Cross-validation : Compare retention indices with published values for structurally similar esters (e.g., sandaracopimaric acid methyl ester) .

Ethical and Methodological Considerations

Q. What frameworks guide ethical sourcing and use of this compound in interdisciplinary studies?

  • Methodological Answer :
  • Sourcing : Procure compounds from vendors adhering to ISO 9001 standards; validate purity via Certificates of Analysis (CoA).
  • Compliance : Follow institutional review board (IRB) protocols for studies involving human-derived samples.
  • Transparency : Disclose all synthetic routes and purification steps in supplementary materials to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.